molecular formula C6H10N2 B1297566 1H-Imidazole, 1-ethyl-4-methyl CAS No. 144748-24-3

1H-Imidazole, 1-ethyl-4-methyl

Cat. No. B1297566
M. Wt: 110.16 g/mol
InChI Key: JXZUHDMMANYKMX-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-ethyl-4-methyl is a derivative of imidazole. It has a molecular formula of C6H10N2 and a molecular weight of 110.1570 . Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole derivatives can be synthesized using various methods. One common method involves the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . There are also protocols that provide 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles regioselectively in a single pot from aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine .


Molecular Structure Analysis

The molecular structure of 1H-Imidazole, 1-ethyl-4-methyl is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

1H-Imidazole, 1-ethyl-4-methyl has a molecular weight of 110.1570 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

  • Synthesis of Imidazoles

    • Field : Organic & Biomolecular Chemistry
    • Application Summary : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
    • Methods : The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
    • Results : The review discusses the scope and limitations, reaction mechanisms, and future challenges of these methodologies .
  • Therapeutic Potential of Imidazole Containing Compounds

    • Field : Pharmacology
    • Application Summary : Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Methods : The review summarizes various kinds of synthetic routes for imidazole and their derived products .
    • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
  • Use as a Synthetic Intermediate

    • Field : Industrial Chemistry
    • Application Summary : 2-Ethyl-4-methyl-1H-imidazole is a useful synthetic intermediate . It can be used as a building block for active ingredients as well as in epoxy curing .
    • Methods : It is used as an intermediate for pharmaceuticals, agrochemicals, dyes, textile auxiliaries, pigments, and other organic chemicals .
    • Results : The specific outcomes would depend on the particular application and the compounds being synthesized .
  • Fluorescent Protein Chromophores

    • Field : Biochemistry
    • Application Summary : Imidazol-4-ones are utilized for a large range of applications, including fluorescent protein chromophores .
    • Methods : The specific methods would depend on the particular application and the compounds being synthesized .
    • Results : The specific outcomes would depend on the particular application and the compounds being synthesized .
  • Agrochemicals

    • Field : Agricultural Chemistry
    • Application Summary : Imidazol-4-ones are utilized for a large range of applications, including agrochemicals .
    • Methods : The specific methods would depend on the particular application and the compounds being synthesized .
    • Results : The specific outcomes would depend on the particular application and the compounds being synthesized .
  • Natural Products

    • Field : Natural Product Chemistry
    • Application Summary : Imidazol-4-ones are utilized for a large range of applications, including natural products . This heterocyclic structural motif is also found naturally occurring in the body .
    • Methods : The specific methods would depend on the particular application and the compounds being synthesized .
    • Results : The specific outcomes would depend on the particular application and the compounds being synthesized .
  • Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Application Summary : Imidazol-4-ones are utilized for a large range of applications, including medicinal chemistry .
    • Methods : The specific methods would depend on the particular application and the compounds being synthesized .
    • Results : The specific outcomes would depend on the particular application and the compounds being synthesized .
  • Textile Auxiliaries

    • Field : Textile Chemistry
    • Application Summary : 2-Ethyl-4-methyl-1H-imidazole is used as an intermediate for textile auxiliaries .
    • Methods : The specific methods would depend on the particular application and the compounds being synthesized .
    • Results : The specific outcomes would depend on the particular application and the compounds being synthesized .
  • Pigments

    • Field : Color Chemistry
    • Application Summary : 2-Ethyl-4-methyl-1H-imidazole is used as an intermediate for pigments .
    • Methods : The specific methods would depend on the particular application and the compounds being synthesized .
    • Results : The specific outcomes would depend on the particular application and the compounds being synthesized .

Safety And Hazards

While specific safety and hazard information for 1H-Imidazole, 1-ethyl-4-methyl is not available, it is generally recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling imidazole derivatives . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

1-ethyl-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-3-8-4-6(2)7-5-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZUHDMMANYKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336147
Record name 1H-Imidazole, 1-ethyl-4-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-methyl-1h-imidazole

CAS RN

144748-24-3
Record name 1H-Imidazole, 1-ethyl-4-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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